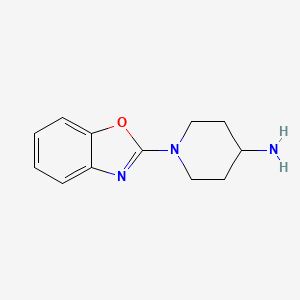

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Description

Significance of Benzoxazole (B165842) Derivatives in Chemical Biology

The benzoxazole moiety, a heterocyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is considered a "privileged" structure in drug discovery. researchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. thieme-connect.com Benzoxazole derivatives have been reported to possess significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral properties. researchgate.netnih.gov Their planar and compact structure allows for effective interaction with various biological targets, such as enzymes and receptors, making them valuable starting points for the synthesis of bioactive molecules. nih.gov The diverse therapeutic applications of benzoxazole-containing compounds underscore their importance in chemical biology and medicinal chemistry research. nih.gov

| Reported Biological Activity | Significance in Research |

|---|---|

| Anticancer | Investigated for activity against various cancer cell lines. nih.gov |

| Antimicrobial | Shows activity against a range of bacteria and fungi. nih.gov |

| Anti-inflammatory | Demonstrates potential in models of inflammation. nih.gov |

| Antiviral | Includes activity against viruses such as HIV. nih.gov |

| Analgesic | Studied for pain-relieving properties. thieme-connect.com |

Role of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds found in pharmaceuticals. Its inclusion in molecular design is often strategic, aimed at improving a compound's pharmacological profile. Introducing a piperidine moiety can modulate critical physicochemical properties such as solubility and lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Furthermore, the piperidine scaffold can enhance biological activity and selectivity by providing a three-dimensional structure that can orient functional groups for optimal interaction with a biological target. nih.govresearchgate.net Its conformational flexibility and ability to serve as a linker or a core structure make it a cornerstone in the design of novel molecules for a variety of therapeutic areas. nih.govresearchgate.net

| Attribute | Role in Molecular Design |

|---|---|

| Modulation of Physicochemical Properties | Can improve aqueous solubility and lipophilicity balance. nih.govresearchgate.net |

| Enhancement of Biological Activity | Provides a 3D framework to orient substituents for optimal target binding. nih.govresearchgate.net |

| Improvement of Pharmacokinetic Properties | Contributes to favorable ADME profiles. nih.govresearchgate.net |

| Structural Versatility | Can act as a core scaffold or a linker between different pharmacophores. |

Rationale for Investigating 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine as a Research Probe

The investigation of this compound in an academic research context is driven by the logical combination of its constituent parts. The molecule serves as a quintessential hybrid, linking the pharmacologically significant benzoxazole core directly to a piperidine ring. Research into structurally related benzoxazole-piperidine derivatives has identified promising candidates for multi-target antipsychotics, with high affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net Other complex analogues have been explored as selective inhibitors of G-protein-coupled receptor kinases (GRKs), which are targets for cardiovascular disease. nih.gov

The specific structure of this compound is of particular interest as it provides a key feature for further chemical exploration: a primary amine at the 4-position of the piperidine ring. This amino group acts as a versatile chemical handle, allowing for the straightforward synthesis of a library of analogues through reactions such as amidation, sulfonylation, or reductive amination. This makes the compound an ideal molecular building block or research probe for use in fragment-based drug discovery and the development of more complex, biologically active agents.

Overview of Research Approaches to the Chemical Compound and Analogues

Research into this compound and its analogues typically involves a multi-step approach encompassing chemical synthesis and biological evaluation.

Synthesis: The construction of the 2-substituted benzoxazole core can be achieved through various methods, often involving the condensation of 2-aminophenols with suitable precursors. nih.gov A common strategy for creating the specific linkage in the title compound involves reacting a 2-chlorobenzoxazole (B146293) with a protected form of 4-aminopiperidine (B84694), such as tert-butyl 4-aminopiperidine-1-carboxylate, followed by the removal of the protecting group to yield the final primary amine. The versatility of this approach allows for modifications to both the benzoxazole and piperidine moieties to generate diverse chemical libraries. nih.gov

Biological Evaluation: Following synthesis, the compound and its derivatives are subjected to a range of biological assays to determine their potential activity. Based on studies of analogous compounds, these evaluations could include:

Receptor Binding Assays: To determine the affinity of the compounds for specific G-protein coupled receptors, such as dopamine and serotonin receptors, which is relevant for antipsychotic drug discovery. nih.govresearchgate.net

Enzyme Inhibition Assays: To screen for inhibitory activity against specific enzymes, such as GRK-2 and GRK-5, which are implicated in conditions like heart failure. nih.gov

Antiproliferative Assays: To evaluate cytotoxic effects against various cancer cell lines, a common screening approach for benzoxazole-containing compounds.

Antimicrobial Assays: To test for activity against pathogenic bacteria and fungi. nih.gov

The data below, from a study on related benzoxazole-piperazine analogues, illustrates the type of detailed findings sought in such research, specifically the binding affinities for key neurological receptors.

| Receptor Binding Affinities (Ki, nM) of Selected Benzoxazole-Piperazine Analogues | |||

|---|---|---|---|

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |

| Analogue 1 | 1.2 | 3.5 | 0.8 |

| Analogue 2 | 0.9 | 5.1 | 1.3 |

| Analogue 3 | 2.5 | 1.8 | 0.5 |

| Data is for structurally related benzoxazole-piperazine analogues, not the title compound, and serves to illustrate the pharmacological potential of the general scaffold as investigated in academic research. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWDTAQZXGMBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Benzoxazol 2 Yl Piperidin 4 Amine and Its Analogues

Strategies for Benzoxazole (B165842) Ring Formation in Compound Synthesis

The formation of the benzoxazole core is a critical step in the synthesis of the target molecule. Various methodologies have been developed, primarily revolving around the condensation of 2-aminophenols with suitable carbonyl precursors, intramolecular cyclization reactions, and modern metal-catalyzed coupling approaches.

Condensation Reactions of 2-Aminophenols with Carbonyl Precursors

The most traditional and widely employed method for benzoxazole synthesis is the condensation of a 2-aminophenol with a carbonyl compound. mdpi.comnih.gov This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzoxazole ring.

Common carbonyl precursors include aldehydes, carboxylic acids and their derivatives (such as acyl chlorides, esters, and amides), and β-diketones. google.combeilstein-journals.org For the synthesis of analogues of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, a key intermediate would be a piperidine (B6355638) derivative containing a suitable carbonyl group.

A plausible synthetic route involves the condensation of a 2-aminophenol with a protected piperidin-4-one derivative, such as N-Boc-4-oxopiperidine. The initial reaction would form a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzoxazole ring. The protecting group (e.g., Boc) can then be removed to provide the free amine on the piperidine ring.

The reaction conditions for these condensations can vary significantly, often requiring acidic or basic catalysts and elevated temperatures. google.com A range of catalysts, including mineral acids, Lewis acids, and ionic liquids, have been utilized to promote these transformations. researchgate.net

| Carbonyl Precursor | Catalyst/Conditions | Product Type |

| Aldehydes | Samarium triflate, aqueous medium | 2-Aryl/alkyl-benzoxazoles |

| Carboxylic Acids | Lawesson's reagent, microwave | 2-Aryl/alkyl-benzoxazoles |

| β-Diketones | Brønsted acid and CuI | 2-Substituted-benzoxazoles |

| Tertiary Amides | Triflic anhydride, 2-Fluoropyridine | 2-Substituted-benzoxazoles odu.edu |

Cyclization Reactions for Benzoxazole Annulation

Intramolecular cyclization reactions offer another powerful strategy for the construction of the benzoxazole ring. These methods typically start with a pre-functionalized benzene (B151609) ring bearing both a hydroxyl and an amino or amido group in an ortho relationship.

One such approach involves the cyclodesulfurization of thioamides. google.com For instance, a 2-hydroxythioanilide can undergo intramolecular cyclization to form the benzoxazole ring. This method is particularly useful for synthesizing 2-substituted benzoxazoles. google.com

Another cyclization strategy involves the reaction of 2-aminophenols with β-diketones, which can be catalyzed by a combination of a Brønsted acid and copper iodide. beilstein-journals.org This reaction proceeds through the formation of an enaminone intermediate followed by cyclization.

Metal-Catalyzed Coupling Approaches

Modern synthetic organic chemistry has seen a surge in the use of metal-catalyzed cross-coupling reactions for the formation of heterocyclic rings. These methods offer high efficiency and functional group tolerance.

Palladium- and copper-catalyzed reactions are prominent in benzoxazole synthesis. For example, an iron-catalyzed domino C-N/C-O cross-coupling reaction has been developed for the synthesis of benzoxazoles from readily available starting materials. acs.org

Furthermore, palladium-catalyzed intramolecular C-O bond formation from a suitable precursor, such as a 2-aminophenol derivative with an ortho-haloaryl group, can lead to the benzoxazole core. These reactions often utilize specialized ligands to facilitate the catalytic cycle.

Introduction and Modification of the Piperidine Moiety

Once the benzoxazole scaffold is in place, or concurrently with its formation, the piperidine moiety is introduced and can be further modified to generate a library of analogues.

Amination Reactions with Piperidin-4-amine

A direct and efficient method for the synthesis of this compound involves the reaction of a 2-functionalized benzoxazole with piperidin-4-amine. A common precursor for this reaction is 2-chlorobenzoxazole (B146293), which can be synthesized from 2-hydroxybenzoxazole. The nucleophilic substitution of the chloride by the primary amine of piperidin-4-amine, often carried out in the presence of a base, yields the desired product.

Alternatively, direct C-H amination of the benzoxazole ring at the 2-position has emerged as a powerful, atom-economical method. google.com Copper-catalyzed C-H amination of benzoxazole with piperidine has been reported, and this methodology could potentially be extended to piperidin-4-amine, likely with a protected amine functionality. google.com

Another approach involves starting with 2-mercaptobenzoxazole (B50546). This can be converted to a more reactive intermediate, which is then displaced by piperidin-4-amine. odu.edumdpi.com

Substitutions on the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound provides a convenient handle for further functionalization, allowing for the synthesis of a wide array of analogues.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. mdpi.com This method is particularly useful for introducing a wide range of substituents.

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for forming C-N bonds and can be employed for the N-arylation of the piperidine moiety with aryl halides or triflates. Another classical method is the Ullmann condensation, which typically uses a copper catalyst to couple the amine with an aryl halide, often requiring higher temperatures. researchgate.net

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-1-(1,3-benzoxazol-2-yl)piperidin-4-amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl-1-(1,3-benzoxazol-2-yl)piperidin-4-amine |

| Buchwald-Hartwig N-Arylation | Aryl halide/triflate, Palladium catalyst, Ligand, Base | N-Aryl-1-(1,3-benzoxazol-2-yl)piperidin-4-amine |

| Ullmann Condensation | Aryl halide, Copper catalyst, Base, High temperature | N-Aryl-1-(1,3-benzoxazol-2-yl)piperidin-4-amine |

Derivatization of the Piperidine Ring at Position 4

The primary amine at the 4-position of the piperidine ring in this compound serves as a key functional handle for further molecular elaboration. Derivatization at this site allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Standard synthetic transformations can be employed to modify this amino group.

Common derivatization strategies include:

Acylation: The reaction of the primary amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, reacting the parent amine with chloropropionyl chloride can introduce a reactive handle for further substitution. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an appropriate reducing agent, such as sodium triacetoxyborohydride, leads to the formation of secondary or tertiary amines.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates affords the corresponding urea or thiourea derivatives.

These derivatization reactions are fundamental in creating libraries of analogues for biological screening. For example, in the synthesis of related benzimidazole (B57391) derivatives, the 4-amino group of a piperidine ring is commonly functionalized by coupling with carboxylic acids using standard peptide coupling reagents like HBTU and HOBt to form amides. mdpi.com Similarly, the synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides involves refluxing an amino-benzoxazole precursor with secondary amines to create a variety of derivatives. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce reaction times, and minimize environmental impact. These green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles.

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional volatile organic solvents and catalysts. nih.govresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunability, make them highly effective in organic synthesis. nih.govnih.gov In the context of benzoxazole synthesis, ILs have been successfully employed as catalysts for direct C-H amination reactions. nih.gov

A notable application is the use of a heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), to catalyze the direct oxidative amination of benzoxazoles with secondary amines. nih.govresearchgate.net This method proceeds under mild, metal-free conditions at room temperature, affording 2-aminobenzoxazoles in good to excellent yields (up to 97%). nih.gov The ionic liquid catalyst can be easily recovered from the aqueous layer after reaction completion and reused for multiple cycles without a significant loss of activity. nih.govnih.gov This approach not only avoids the use of toxic and expensive transition metals but also aligns with the principles of sustainable chemistry. nih.gov

| Catalyst | Conditions | Reusability | Key Advantages |

| [BPy]I | Room temperature, metal-free, CH3CN | Recyclable for at least 4 cycles | Mild conditions, high yields, environmentally friendly nih.gov |

| BAIL gel | 130 °C, solvent-free | Recyclable for at least 5 cycles | High yields, no volatile organic solvent, simple work-up nih.gov |

Microwave (MW) irradiation and ultrasound have become powerful tools in organic synthesis for accelerating reaction rates and improving yields. eurekaselect.commdpi.com Unlike conventional heating, which transfers energy slowly and inefficiently, microwave heating involves the direct coupling of energy with molecules, leading to rapid and uniform heating throughout the reaction mixture. eurekaselect.com

Microwave-assisted synthesis has been widely applied to the preparation of benzoxazole derivatives. eurekaselect.comresearchgate.net The condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles is a common method for forming the benzoxazole ring, and this process is significantly enhanced by microwave irradiation. eurekaselect.comresearchgate.net Reactions that might take several hours under conventional heating can often be completed in a matter of minutes, with improved product yields. mdpi.com For example, the synthesis of 2-arylbenzoxazoles from 2-aminophenols and benzaldehydes can be achieved in 15 minutes at 120 °C under microwave irradiation using a deep eutectic solvent (DES) as a catalyst. mdpi.com This method is noted for its high conversion rates (99%) and short reaction times compared to other catalytic systems. mdpi.com

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been used for the one-pot synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes. researchgate.net The use of multi-walled carbon nanotubes (MWCNTs) as a support for a potassium cyanide catalyst under ultrasound irradiation leads to excellent yields in short reaction times under mild conditions. researchgate.net

| Technique | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Microwave | Deep Eutectic Solvent (DES) / 120 °C | 15 min | Excellent | mdpi.com |

| Microwave | H2O2 / Solvent-free | Varies | Good | tandfonline.com |

| Ultrasound | KCN/MWCNT / DMF | Short | Excellent (up to 96%) | researchgate.net |

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation without isolating intermediates. acs.orgrsc.org These approaches reduce waste, save time and resources, and simplify synthetic procedures.

The synthesis of benzoxazole derivatives has been achieved through various one-pot MCRs. One such method involves the reaction of catechols, ammonium acetate (as a nitrogen source), and aldehydes catalyzed by an Fe(III)–salen complex. acs.org This approach provides a novel and straightforward route to benzoxazoles under mild conditions. Another strategy utilizes copper complexes to catalyze the multicomponent reaction for synthesizing substituted benzoxazoles. rsc.org Furthermore, a one-pot desulfurization-cyclization of thioamides with 2-aminophenols promoted by triphenylbismuth dichloride offers a mild and efficient pathway to 2-aryl- and 2-alkylbenzoxazoles. beilstein-journals.org These methods highlight the power of MCRs in streamlining the synthesis of valuable heterocyclic scaffolds. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yield Enhancements

Optimizing reaction parameters is critical for maximizing product yield and purity while ensuring the process is efficient and scalable. Key variables that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of 2-substituted benzoxazoles, extensive optimization studies have been conducted. For instance, in a method involving the activation of tertiary amides with triflic anhydride (Tf2O), various bases, solvents, and temperatures were screened to achieve the highest yield. nih.govmdpi.com It was found that using 2-Fluoropyridine as the base in dichloromethane (DCM) at room temperature provided the optimal conditions. mdpi.com

Similarly, for the synthesis of benzoxazoles using a Brønsted acidic ionic liquid (BAIL) gel as a catalyst, the reaction temperature and catalyst loading were carefully optimized. acs.org The study showed that a catalyst loading of 1 mol% at 130 °C under solvent-free conditions for 5 hours resulted in an excellent yield (98%) of the desired benzoxazole. acs.org Lowering the temperature or the amount of catalyst led to a significant drop in the reaction yield. acs.org

The following table summarizes the optimization of conditions for a model reaction between 2-aminophenol and benzaldehyde using different catalytic systems.

| Catalyst System | Catalyst Loading | Temperature | Time | Solvent | Yield (%) | Reference |

| BAIL gel | 1 mol % | 130 °C | 5 h | Solvent-free | 98 | acs.org |

| Fe3O4@SiO2-SO3H | 0.03 g | 50 °C | 15 min | Solvent-free | 98 | ajchem-a.com |

| Samarium(III) triflate | 10 mol % | 50 °C | 2 h | EtOH–H2O | 92 | acs.org |

| Fe(III)–salen complex | 3 mol % | 50 °C | 12 h | EtOH | 98 | acs.org |

These examples demonstrate that careful tuning of reaction parameters is essential for developing high-yielding and efficient synthetic protocols for this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of the Chemical Compound

Reactions of the Benzoxazole (B165842) Core

The benzoxazole ring is an aromatic heterocycle, making it relatively stable. wikipedia.org However, it contains reactive sites that allow for functionalization. wikipedia.org The C-2 position is notably electrophilic, which influences its reactivity towards nucleophiles. ijpbs.com

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The benzoxazole ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom. When such reactions do occur, substitution typically takes place on the benzene ring portion of the scaffold. The precise position of substitution (C-4, C-5, C-6, or C-7) is directed by any existing substituents on the benzene ring.

Nucleophilic Substitution: The C-2 position of the benzoxazole ring is susceptible to nucleophilic attack. While the parent compound has a piperidine (B6355638) group at this position, related benzoxazole derivatives demonstrate key nucleophilic aromatic substitution (SNAr) reactions. For instance, direct C-H amination at the C-2 position of benzoxazoles can be achieved with primary and secondary amines using copper catalysts or metal-free iodine-mediated methods. organic-chemistry.org An electrochemically promoted coupling of benzoxazoles and amines has also been developed to form 2-aminobenzoxazoles. acs.org Furthermore, leaving groups at the C-2 position, such as halides, can be displaced by various nucleophiles.

Oxidative and Reductive Transformations

Oxidative Transformations: The benzoxazole ring is generally stable to oxidation, but under certain conditions, transformations can occur. For instance, some 2H-oxazole rings can undergo oxidation to the corresponding 2-oxazolone, a reaction catalyzed by enzymes like aldehyde oxidase. nih.gov The synthesis of benzoxazoles often involves oxidative cyclization of precursors, highlighting the ring's formation under oxidative conditions. rsc.org For example, elemental sulfur can be used as an oxidant for the oxidative coupling of 2-aminophenols and aldehydes to form the benzoxazole ring. rsc.org

Reductive Transformations: The benzoxazole ring can be susceptible to reductive cleavage under harsh conditions, though it is generally stable to common reducing agents used in functional group transformations elsewhere in the molecule. Catalytic hydrogenation can lead to the reduction of the benzene part of the heterocycle or potentially ring opening, depending on the catalyst and reaction conditions.

Smiles Rearrangement and Related Intramolecular Processes

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction applicable to benzoxazole derivatives. nih.govacs.org This process enables the functionalization of heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new one. acs.org

The reaction typically involves a precursor where a nucleophilic side chain is tethered to the benzoxazole system. The mechanism proceeds through the nucleophilic attack of the side-chain terminus at the C-2 position of the benzoxazole ring, forming a spirocyclic Meisenheimer intermediate. nih.govmanchester.ac.uk Subsequent ring-opening and rearomatization yield the rearranged product. nih.govacs.org For example, an efficient one-pot amination of benzoxazole-2-thiol with various amines can be mediated via an intramolecular Smiles rearrangement. acs.org This reaction is a powerful tool for creating N-substituted 2-aminobenzoxazoles from other benzoxazole derivatives. nih.gov

Transformations of the Piperidine Ring

The piperidine ring of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine offers multiple avenues for derivatization, primarily at the exocyclic primary amino group and through modifications to the ring itself.

Functionalization at the Amino Group

The primary amino group at the C-4 position is a highly versatile handle for introducing a wide range of functional groups. Standard amine chemistry can be readily applied to generate diverse libraries of compounds.

Key functionalization strategies include:

Acylation/Amide Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides under standard coupling conditions yields the corresponding amides. This is a common strategy for exploring structure-activity relationships in medicinal chemistry.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base provides sulfonamide derivatives.

Alkylation: The amino group can be mono- or di-alkylated using alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is an effective method for introducing substituted alkyl groups. nih.gov This two-step, one-pot procedure is widely used to create secondary and tertiary amine derivatives. nih.gov

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Benzoyl Chloride | Benzamide |

| Sulfonylation | Benzenesulfonyl Chloride | Benzenesulfonamide |

| Alkylation | Methyl Iodide | Methylamino / Dimethylamino |

| Reductive Amination | Acetone / NaBH(OAc)₃ | Isopropylamino |

Stereoselective Modifications of the Piperidine Scaffold

Advanced synthetic methods allow for the direct and stereoselective functionalization of the C-H bonds of the piperidine ring. These strategies are crucial for creating specific stereoisomers and exploring the three-dimensional chemical space around the scaffold.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for site-selective and stereoselective modification of N-protected piperidines. nih.govd-nb.infonih.gov The site of functionalization (e.g., C-2, C-3, or C-4) can be controlled by the judicious choice of the dirhodium catalyst and the protecting group on the piperidine nitrogen. nih.govd-nb.info For instance, certain chiral dirhodium tetracarboxylate catalysts can direct arylation or alkylation to specific positions with high diastereoselectivity and enantioselectivity. nih.govacs.org Similarly, palladium-catalyzed C-H arylation can achieve regio- and stereoselective synthesis of disubstituted piperidines using a directing group approach. acs.org

| Target Site | N-Protecting Group | Catalyst Example | Reference |

|---|---|---|---|

| C-2 | N-Boc | Rh₂(R-TCPTAD)₄ | nih.govd-nb.info |

| C-2 | N-Brosyl | Rh₂(R-TPPTTL)₄ | nih.govd-nb.info |

| C-4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.govd-nb.infonih.gov |

These methods provide a sophisticated means to modify the piperidine scaffold directly, enabling the synthesis of complex, stereochemically defined analogues of the parent compound. researchgate.net

Design and Synthesis of Chemically Diverse Analogues of this compound

The chemical scaffold of this compound serves as a versatile template for the design and synthesis of a wide array of chemically diverse analogues. The inherent reactivity of the benzoxazole ring, the piperidine core, and the primary amine at the 4-position of the piperidine ring offers multiple sites for chemical modification. Derivatization strategies are primarily aimed at exploring the structure-activity relationship (SAR) of these compounds for various biological targets by systematically altering the steric, electronic, and physicochemical properties of the parent molecule. These strategies often involve the introduction of various substituents, modification of linking units, and construction of hybrid molecules incorporating other pharmacophoric fragments.

Introduction of Heterocyclic and Aromatic Substituents

A key strategy in the diversification of the benzoxazole-piperidine scaffold is the introduction of a variety of heterocyclic and aromatic substituents. These modifications can be made on the benzoxazole ring system or by acylation/alkylation of the piperidine nitrogen in related structures. Such additions are intended to modulate the molecule's interaction with biological targets, improve its pharmacological profile, or introduce new functionalities.

Research has shown that structural modification of the parent benzoxazole scaffold by introducing substituents on the phenyl ring can lead to compounds with potent inhibitory activities toward specific enzymes. nih.gov For instance, in a series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, various functional groups were introduced onto the benzoxazole ring to explore SAR for G-protein-coupled receptor kinase-2 and -5 inhibition. nih.gov

Similarly, other studies have focused on attaching diverse heterocyclic moieties to the core structure. The synthesis of thiazole-containing derivatives, for example, often proceeds through the reaction of an α-bromocarbonyl precursor with a thiocarbonyl compound like thiourea (B124793) or benzenecarbothioamide. mdpi.com This approach allows for the incorporation of 2-aminothiazole (B372263) or 2-phenylthiazole (B155284) rings into the final structure. mdpi.com The synthesis of other heterocycles like 1,2,4-triazoles and oxadiazoles (B1248032) has also been reported in conjunction with thiazole-pyrrolidinone structures, demonstrating the feasibility of creating complex, multi-heterocyclic systems. mdpi.com

The general synthetic approach for these modifications often involves multi-step sequences. For example, a common precursor containing a reactive group (e.g., a bromoacetyl group) can be prepared and subsequently reacted with various nucleophiles (like thiourea or substituted amines) to generate a library of analogues with different heterocyclic or aromatic substituents. mdpi.comnih.gov

| Base Scaffold | Substituent Introduced | Synthetic Precursor | Reaction Type | Reference |

|---|---|---|---|---|

| Benzoxazole-piperidine-pyrazole | Various groups on benzoxazole ring | Substituted 2-aminophenols | Cyclization | nih.gov |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)propanamide | Dimethylamine, Diethylamine, Piperidine, Piperazine (B1678402) | 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide | Nucleophilic substitution | nih.gov |

| 1-(Phenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-Aminothiazole, 2-Phenylthiazole | 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Hantzsch thiazole (B1198619) synthesis | mdpi.com |

| Benzoylpiperidine | Various aromatic/heterocyclic groups | Isonipecotic acid or Weinreb amide | Amidic condensation, N-alkylation | nih.gov |

Linker Modifications in Related Benzoxazole-Piperidine Structures

While the parent compound features a direct linkage between the benzoxazole and piperidine rings, a common derivatization strategy for related structures involves the modification or insertion of a linker between core fragments. Linkers can modulate the distance and relative orientation of key pharmacophores, influence solubility and pharmacokinetic properties, and provide additional points for interaction with biological targets.

In the synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) derivatives, a 3-substituted-propanamide linker was utilized. nih.gov The synthesis involved first acetylating a 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole intermediate with chloropropionyl chloride. The resulting compound, containing a reactive chloropropionamide linker, was then refluxed with various secondary amines or heterocyclic compounds, such as piperidine and piperazine derivatives, to yield the final products. nih.gov This modular approach allows for the systematic variation of the substituent attached to the linker.

Another common site for linker modification is the piperidine nitrogen. In the development of inhibitors based on a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, various carboxylic acids were coupled to the piperidine nitrogen to form an amide bond. mdpi.com This was achieved using standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS), or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) with Hydroxybenzotriazole (HOBt). mdpi.com This strategy effectively attaches different functional groups to the core scaffold via a stable amide linker.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has also showcased the use of linkers to connect piperazine or piperidine moieties to the core heterocycle. nih.gov For example, a 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol intermediate can be alkylated with various aryl piperazines. nih.gov This reaction creates a methylene (B1212753) linker between the oxadiazole and piperazine rings, demonstrating how linkers can be used to join two distinct heterocyclic systems. nih.gov These derivatization reagents are designed to react successfully with amine compounds under mild conditions to form stable derivatives suitable for analysis. nih.gov

| Core Structure | Linker Type | Modification Site | Coupling Chemistry | Reference |

|---|---|---|---|---|

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) | Propanamide | Benzoxazole C5-amine | Nucleophilic substitution on chloropropionamide | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Amide | Piperidine nitrogen | Peptide coupling (DCC/NHS, HBTU/HOBt) | mdpi.com |

| 3-(Phenol)-1,3,4-oxadiazole | Methylene (-CH2-) | Oxadiazole C5-position | Alkylation of aryl piperazines with a chloromethyl intermediate | nih.gov |

| 1,3-Oxazinoquinolin-4-one | Glycine-activated ester | Reagent core | Amine derivatization | nih.gov |

Structure Activity Relationship Sar Studies: Molecular Design and Chemical Modulations

Elucidating the Influence of Benzoxazole (B165842) Ring Substituents

Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and electronic character. In the context of the benzoxazole scaffold, the introduction of halogens (F, Cl, Br) has been shown to be a potent method for enhancing biological activity. Electron-withdrawing groups, such as halogens, are known to influence the electronic distribution of the heterocyclic system and can favor certain molecular interactions. researchgate.netglobalresearchonline.net

Studies on related benzoxazolone derivatives have shown that chlorination of the benzoxazole ring can significantly influence biological outcomes, such as apoptotic activity. jmchemsci.com For instance, the introduction of a chlorine atom at the C5 or C7 position can lead to a marked increase in potency against certain targets. This enhancement is often attributed to the formation of halogen bonds with the target protein or an alteration of the compound's pKa, which affects its ionization state and ability to cross biological membranes. The specific position of the halogen is critical; for example, a chlorine atom at one position might confer optimal activity, while at another, it could be detrimental. researchgate.net

Table 1: Illustrative SAR of Halogen Substitution on the Benzoxazole Ring Data is illustrative of general principles observed in related compound series.

| Compound | R5-Substituent | R6-Substituent | Illustrative Activity (IC₅₀, nM) |

|---|---|---|---|

| Parent | H | H | 150 |

| Analog 1a | Cl | H | 45 |

| Analog 1b | H | Cl | 80 |

| Analog 1c | F | H | 65 |

| Analog 1d | Br | H | 52 |

In contrast to the electron-withdrawing effects of halogens, the introduction of electron-donating groups like alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups can also positively modulate activity, often through different mechanisms. These groups can enhance binding through hydrophobic interactions and can alter the electronic nature of the benzoxazole ring system.

SAR studies on various benzoxazole-containing compounds have demonstrated that the presence of methoxy (B1213986) groups can significantly improve biological efficacy. nih.govnih.gov For example, derivatives with di- and tri-methoxy substitutions on the aromatic portion have shown enhanced anticancer activity. nih.gov The position of these groups is paramount; an alkoxy group at the C5 or C6 position might fit into a specific hydrophobic pocket in the target protein, thereby increasing binding affinity. The steric bulk of the alkyl or alkoxy group is also a factor, with larger groups potentially causing steric hindrance that reduces activity.

Table 2: Illustrative SAR of Alkyl and Alkoxy Substitution on the Benzoxazole Ring Data is illustrative of general principles observed in related compound series.

| Compound | R5-Substituent | R6-Substituent | Illustrative Activity (IC₅₀, nM) |

|---|---|---|---|

| Parent | H | H | 150 |

| Analog 2a | CH₃ | H | 110 |

| Analog 2b | OCH₃ | H | 75 |

| Analog 2c | H | OCH₃ | 90 |

| Analog 2d | OCH₃ | OCH₃ | 50 |

Table 3: Illustrative SAR of Heterocyclic Modifications Data is illustrative of general principles observed in related compound series.

| Compound | Modification | Illustrative Activity (IC₅₀, nM) |

|---|---|---|

| Parent | Benzoxazole | 150 |

| Analog 3a | Benzothiazole (B30560) (O replaced with S) | 125 |

| Analog 3b | Benzimidazole (B57391) (O replaced with NH) | 180 |

| Analog 3c | Oxazolopyridine (Benzene replaced with Pyridine) | 95 |

Understanding the Contributions of the Piperidine (B6355638) Moiety

The piperidine ring typically adopts a low-energy chair conformation. However, the substituent at the N1 position—in this case, the bulky benzoxazole group—can exert significant influence on the ring's conformation and the orientation of other substituents. The interaction between the N1-substituent and the hydrogens at the C2 and C6 positions can lead to allylic strain, which may favor non-chair conformations like a twist-boat or a chair form where the C2/C6 substituents adopt an axial orientation to minimize this strain. acs.orgresearchgate.net

The stereochemistry of any additional substituents on the piperidine ring is a critical determinant of biological activity. The introduction of a chiral center allows for the synthesis of enantiomers that may exhibit profoundly different potencies, selectivities, and metabolic profiles. thieme-connect.com The spatial arrangement of substituents (axial vs. equatorial) dictates how the molecule presents its pharmacophoric features to the target, making stereochemical control an essential aspect of molecular design. nih.govresearchgate.net

Modifications to the piperidine ring itself, either by adding substituents or by altering the 4-amine group, provide another avenue for optimizing activity. Introducing small alkyl groups at the C2 or C3 positions can explore additional hydrophobic pockets in a binding site and can also restrict the conformational flexibility of the ring, potentially locking it into a more active conformation.

Table 4: Illustrative SAR of Piperidine Ring Substitution Data is illustrative of general principles observed in related compound series.

| Compound | Piperidine Modification | Illustrative Activity (IC₅₀, nM) |

|---|---|---|

| Parent | 4-amino | 150 |

| Analog 4a | 4-acetamido | 250 |

| Analog 4b | 4-methylamino | 130 |

| Analog 4c | 3-methyl (cis) | 105 |

| Analog 4d | 3-methyl (trans) | 190 |

Significance of the Amine Functionality at Position 4

The primary amine group at the 4-position of the piperidine ring is a pivotal feature of the molecule's design. This functional group is highly likely to serve as a key interaction point with biological targets. Due to the presence of lone pair electrons on the nitrogen atom and its attached hydrogen atoms, this amine can act as both a hydrogen bond donor and acceptor. Furthermore, its basic nature (pKa-dependent) allows it to be protonated under physiological conditions, enabling the formation of strong ionic bonds (salt bridges) with acidic residues, such as aspartic or glutamic acid, in a protein's binding site.

Modification of this amine group is a common strategy to probe its role and optimize binding affinity, selectivity, and pharmacokinetic properties. Studies on structurally related heterocyclic compounds demonstrate the critical nature of this position. For instance, in various series of kinase inhibitors and receptor antagonists, the 4-aminopiperidine (B84694) moiety is crucial for anchoring the molecule within the target's active site. Altering this group can have profound effects on potency.

Common modifications and their expected outcomes include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity. While mono-alkylation might maintain or enhance activity, di-alkylation can introduce steric hindrance, potentially decreasing binding affinity unless the binding pocket has a suitable hydrophobic region.

Acylation: Converting the amine to an amide (e.g., by adding an acetyl or benzoyl group) neutralizes its basicity and adds a hydrogen bond acceptor (the carbonyl oxygen). This change can determine whether the basic character or the hydrogen-bonding donor capacity of the amine is more critical for activity.

Replacement: Bioisosteric replacement of the amine with other functional groups, such as a hydroxyl (-OH) or a small alkyl chain, can help to elucidate the specific type of interaction required at this position. A loss of activity upon replacement would confirm the essential nature of the nitrogen atom's interactions.

The following interactive table, based on hypothetical data for a related series of kinase inhibitors, illustrates the impact of modifying the 4-position substituent on biological activity.

| Compound | R Group (at position 4) | Kinase Inhibition IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | -NH₂ | 50 | Baseline activity with primary amine for H-bonding and ionic interactions. |

| 2 | -NHCH₃ | 45 | Slight increase in potency; mono-alkylation may improve hydrophobic interactions without disrupting key H-bonds. |

| 3 | -N(CH₃)₂ | 350 | Significant loss of potency, likely due to loss of H-bond donor capability and/or steric clash in the binding site. |

| 4 | -NHC(O)CH₃ (Amide) | 800 | Drastic reduction in activity, indicating the basicity of the amine and its ability to form an ionic bond is critical. |

| 5 | -OH | >1000 | Loss of activity suggests that a simple H-bond donor/acceptor is insufficient; the nitrogen's properties are essential. |

Linker Region Contributions in Related Benzoxazole-Piperidine Hybrids

In the parent compound, 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, the benzoxazole and piperidine rings are connected directly through a C-N bond. This direct linkage creates a relatively rigid structure, limiting the conformational flexibility between the two heterocyclic systems. This rigidity can be advantageous, as it pre-organizes the molecule into a specific conformation that may be optimal for binding to a target, thus reducing the entropic penalty of binding.

In the design of related hybrid molecules, medicinal chemists often introduce different linker regions to modulate this rigidity and the spatial orientation of the two moieties. Research on benzoxazole-appended piperidine derivatives has explored various linkers to optimize activity, for example, in the development of anticancer agents. nih.govresearchgate.net

Examples of linkers and their contributions include:

Amide or Carbonyl Linkers: Introducing a carbonyl group (e.g., 1-(1,3-benzoxazol-2-carbonyl)piperidine) creates a more flexible, yet defined, connection. The amide bond is planar and can participate in hydrogen bonding, providing additional interaction points with a biological target.

Alkyl Chains: Inserting a short alkyl chain (e.g., methylene (B1212753) or ethylene) between the rings increases conformational freedom. This allows the piperidine and benzoxazole rings to adopt a wider range of relative orientations, which can be beneficial for accessing binding pockets that the rigidly linked parent cannot. However, too much flexibility can also be detrimental, increasing the entropic cost of binding.

Heterocyclic Linkers: Incorporating other rings, such as 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373), as linkers creates novel, extended scaffolds. These linkers are often used to mimic peptide bonds, introduce specific geometries, and provide additional sites for hydrogen bonding, thereby improving target affinity and selectivity. nih.gov

General Principles for Modulating Molecular Properties through Structural Changes

The optimization of a lead compound like this compound into a viable drug candidate relies on the systematic application of established medicinal chemistry principles. nih.govbiomedres.us The goal is to enhance desired properties (potency, selectivity) while minimizing undesirable ones (toxicity, poor metabolic stability) through precise structural modifications. nih.gov

Key strategies include:

Bioisosteric Replacement: This is a fundamental strategy where one functional group or atom is replaced by another with similar physical or chemical properties to improve the molecule's profile. ufrj.brnih.govnih.gov For instance, the benzoxazole ring could be replaced with a benzimidazole or benzothiazole to modulate electronic properties and hydrogen bonding capacity. Similarly, as discussed, the 4-amine group could be swapped with other functionalities to probe its role. This approach is used to fine-tune target interactions, improve metabolic stability, or alter solubility. scispace.com

Structure-Activity Relationship (SAR) Exploration: This involves making systematic changes to the molecule and assessing the impact on biological activity. fiveable.me Modifications can include adding substituents to the benzoxazole ring to alter lipophilicity and electronics, changing the substitution pattern on the piperidine, or modifying the core scaffolds themselves. This process helps to build a comprehensive map of the pharmacophore—the essential three-dimensional arrangement of features required for activity.

Pharmacokinetic Optimization (ADME): Structural changes are often made to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. For example, introducing polar groups can increase solubility, while blocking sites of metabolism (e.g., by adding a fluorine atom) can increase a drug's half-life. nih.gov The basicity of the 4-amine group, for instance, will significantly influence its solubility and absorption characteristics.

Scaffold Hopping: This strategy involves replacing the central molecular core (e.g., the benzoxazole-piperidine scaffold) with a structurally different one while retaining the key pharmacophoric features. fiveable.me This can lead to the discovery of new chemical series with improved properties or novel intellectual property.

Ultimately, the chemical modulation of this compound is a multiparameter optimization problem where chemists must balance potency, selectivity, and drug-like properties to achieve a successful clinical candidate. acs.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

For derivatives of the benzoxazole (B165842) scaffold, molecular docking has been employed to investigate their potential as inhibitors for a variety of biological targets. For instance, studies on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans have utilized molecular docking to assess their antimicrobial activity against the 4URO receptor. rjeid.com Similarly, derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been evaluated as potential inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and -5. nih.gov

The analysis of binding modes reveals the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a hydrophobic sub-pocket was found to host the 2-chlorophenyl moiety of the ligands. mdpi.com The amide linker in these compounds was observed to form polar contacts with surrounding residues such as Thr439, Lys437, and Asn656. mdpi.com

The following table summarizes hypothetical key interactions for a benzoxazole-piperidine derivative, based on findings for related compounds.

| Interaction Type | Ligand Moiety | Receptor Residue (Example) |

| Hydrogen Bond | Benzoxazole Nitrogen | Serine |

| Hydrogen Bond | Piperidine (B6355638) Amine | Aspartic Acid |

| Hydrophobic Interaction | Benzoxazole Phenyl Ring | Leucine, Valine |

| Pi-Stacking | Benzoxazole Ring | Phenylalanine, Tyrosine |

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. A lower docking score generally indicates a more favorable binding interaction. In a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives, one molecule exhibited a maximum dock score of -8.0 kcal/mol against the 4URO receptor. rjeid.comnih.gov

To ensure the reliability of docking results, validation is a critical step. A common validation method is to redock a known ligand into the active site of the protein and compare the predicted binding mode to the experimentally determined one. The root-mean-square deviation (RMSD) between the docked and experimental poses is calculated, with a value of less than 2.0 Å generally considered a successful validation.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein.

MD simulations have been used to confirm the stability of ligand-receptor interactions for benzoxazole derivatives. rjeid.comnih.gov The conformational stability of the complex is often assessed by calculating the RMSD of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached a state of equilibrium. For instance, in a study of NLRP3 inhibitors, an extended MD simulation of 1.150 µs was performed, with the 750–1150 ns time frame showing a less dispersed RMSD profile, indicating a more stable conformation. mdpi.com

Water molecules in the binding site of a protein can play a crucial role in mediating ligand-receptor interactions. nih.gov MD simulations can be used to study the dynamics of these water molecules and their contribution to binding affinity. nih.gov Research has shown that water molecules can form a network of hydrogen bonds that can either stabilize or destabilize the binding of a ligand. arxiv.org The presence of a water molecule at a specific position in the binding cavity can be essential for the unbinding process to occur. arxiv.org As a ligand begins to dissociate, the number of water molecules in the binding cavity typically increases. arxiv.org

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of a compound. DFT calculations have confirmed that some benzoxazole derivatives are soft molecules with an electrophilic nature. rjeid.comnih.gov These electronic properties can be correlated with the biological activity of the compounds.

The table below shows examples of quantum chemical descriptors that can be calculated using DFT and their significance.

| Descriptor | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around the molecule | Identifies sites for electrophilic and nucleophilic attack |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nanobioletters.com For compounds analogous to 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine optimized molecular geometry and various electronic parameters. nanobioletters.comresearchgate.net

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Other global reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In benzoxazole derivatives, the nitrogen and oxygen atoms of the benzoxazole ring are typically identified as electron-rich regions, making them susceptible to electrophilic attack.

Table 1: Representative Electronic and Reactivity Descriptors for a Benzoxazole Derivative This table presents typical data obtained from DFT calculations for compounds structurally related to this compound, as specific data for the target compound is not available.

| Parameter | Value | Unit |

| EHOMO | -6.2 | eV |

| ELUMO | -1.9 | eV |

| Energy Gap (ΔE) | 4.3 | eV |

| Electronegativity (χ) | 4.05 | eV |

| Chemical Hardness (η) | 2.15 | eV |

| Global Electrophilicity Index (ω) | 3.81 | eV |

Conformational Analysis and Energetics

The three-dimensional conformation of this compound is crucial for its biological activity, as it dictates how the molecule can interact with its biological targets. The piperidine ring, a core component of this molecule, typically adopts a chair conformation to minimize steric strain. acs.org However, the presence of substituents can influence the preference for axial or equatorial positioning and can also lead to other conformations such as boat or twist-boat, although these are generally higher in energy.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, these features would likely include hydrogen bond donors (the amine group), hydrogen bond acceptors (the nitrogen and oxygen atoms of the benzoxazole ring), and a hydrophobic aromatic region (the benzene (B151609) part of the benzoxazole).

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features that may exhibit similar biological activities. nih.gov This approach has been successfully applied to scaffolds containing piperidine and benzimidazole (B57391) moieties, which are structurally related to the target compound, to discover novel inhibitors for various biological targets, such as the NLRP3 inflammasome. researchgate.netmdpi.com The benzoxazole moiety itself is a well-known pharmacophore present in many biologically active compounds. nih.govnih.gov

Binding Energy Predictions and Free Energy Calculations

To understand the interaction between a ligand like this compound and its potential protein target, it is essential to predict their binding affinity. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The output of a docking simulation is a binding score, which provides an estimate of the binding affinity.

For more accurate predictions, binding free energy calculations can be performed using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with a solvation model. For instance, in studies of other benzoxazole derivatives, MM/PBSA analysis has been used to determine the free binding energy with their target receptors. nih.gov These calculations provide a more rigorous prediction of binding affinity and can help in understanding the key molecular interactions driving the binding process.

Table 2: Representative Binding Energy Data for a Benzoxazole-based Inhibitor This table illustrates the type of data generated from molecular docking and free energy calculations for compounds similar to this compound.

| Parameter | Value | Unit |

| Docking Score | -8.5 | kcal/mol |

| Predicted Binding Free Energy (ΔGbind) | -60.2 | kJ/mol |

| van der Waals Energy | -75.8 | kJ/mol |

| Electrostatic Energy | -25.4 | kJ/mol |

| Solvation Energy | 41.0 | kJ/mol |

Preclinical in Vitro Biological Evaluation and Mechanistic Probes

Enzyme Inhibition Studies

The capacity of 1-(1,3-benzoxazol-2-yl)piperidin-4-amine and its analogs to inhibit specific enzymes has been explored across several therapeutic areas. These studies provide insights into the molecular mechanisms and potential applications of this chemical scaffold.

G-Protein-Coupled Receptor Kinase (GRK-2 and GRK-5) Inhibition

G-protein-coupled receptor kinases (GRKs), particularly GRK-2 and GRK-5, are key regulators of G-protein-coupled receptor (GPCR) signaling and have emerged as therapeutic targets for conditions like heart failure. A study focused on a series of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold, which is a close derivative of the titular compound. scholaris.ca High-throughput screening identified this scaffold as a novel hit for GRK-2 and GRK-5 inhibition. scholaris.ca

Subsequent structural modifications, particularly the introduction of various substituents onto the phenyl group of the benzoxazole (B165842) ring, led to the development of derivatives with potent inhibitory activities against both GRK-2 and GRK-5. scholaris.ca The research highlighted the structure-activity relationship (SAR) of this class of compounds, demonstrating that substitutions on the benzoxazole core are crucial for modulating potency. While the specific inhibitory concentration (IC50) values from the primary literature were not available in the searched databases, the study confirms the potent activity of this scaffold.

| Compound ID | Substituent (R) | GRK-2 IC50 (nM) | GRK-5 IC50 (nM) |

| 8a | H | Data not available in searched sources | Data not available in searched sources |

| 8b | 5-F | Data not available in searched sources | Data not available in searched sources |

| 8c | 6-F | Data not available in searched sources | Data not available in searched sources |

| 8d | 7-F | Data not available in searched sources | Data not available in searched sources |

| 8e | 5-Cl | Data not available in searched sources | Data not available in searched sources |

| 8f | 6-Cl | Data not available in searched sources | Data not available in searched sources |

| 8g | 5-CF3 | Data not available in searched sources | Data not available in searched sources |

| 8h | 6-CF3 | Data not available in searched sources | Data not available in searched sources |

| 8i | 5-Me | Data not available in searched sources | Data not available in searched sources |

| 8j | 6-Me | Data not available in searched sources | Data not available in searched sources |

| 8k | 5-OMe | Data not available in searched sources | Data not available in searched sources |

| 8l | 6-OMe | Data not available in searched sources | Data not available in searched sources |

Table based on the compound series investigated by Cho et al. (2013). scholaris.ca

Acid Ceramidase Inhibition

Acid ceramidase (AC) is a lysosomal cysteine amidase that plays a critical role in regulating the metabolism of ceramides, a class of bioactive lipids involved in cellular apoptosis and inflammation. Inhibition of AC is a therapeutic strategy for diseases with dysfunctional ceramide signaling, such as certain types of cancer.

While no studies were identified for this compound itself, research into the related class of benzoxazolone carboxamides has yielded potent AC inhibitors. These compounds feature a 2-oxo-benzoxazole core. Systematic structure-activity relationship (SAR) investigations on this scaffold revealed that substitutions on both the benzoxazolone ring and the carboxamide side chain could significantly enhance potency and metabolic stability.

| Compound Scaffold | Target | Key Findings |

| Benzoxazolone Carboxamides | Acid Ceramidase (AC) | Display high potency and systemic activity; SAR studies identified modifications that enhance stability and potency. |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. The benzoxazole scaffold has been incorporated into various designs of COX-2 inhibitors. One study reported a series of substituted N-(3,4-dimethoxyphenyl)-benzoxazole derivatives and evaluated their in vitro COX-1 and COX-2 inhibitory activity. The most active compound from this series, 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide, demonstrated potent and selective inhibition of COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide | >100 | 0.04 | >2500 |

| Celecoxib (Reference) | 15.2 | 0.04 | 380 |

Heat Shock Protein (Hsp70 and Hsp90) Interaction and Modulation

Heat shock proteins, such as Hsp70 and Hsp90, are molecular chaperones that play a crucial role in maintaining protein homeostasis. They are overexpressed in many cancer cells, making them attractive targets for anticancer drug development. Based on available literature, no in vitro studies evaluating the interaction or modulation of Hsp70 or Hsp90 by compounds with the this compound scaffold have been reported.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a well-established target for antibiotics. While research has been conducted on related structures, no studies were identified that specifically evaluated this compound or its direct derivatives for DNA gyrase inhibition. However, a different class of compounds, piperidine-4-carboxamides , has been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus. These findings suggest that the piperidine-4-carboxamide moiety can be a key pharmacophore for DNA gyrase inhibition.

| Compound Scaffold | Target | Key Findings |

| Piperidine-4-carboxamides | M. abscessus DNA Gyrase | A lead compound from this class, 844-TFM, exhibited an IC50 of 1.5 µM against the recombinant enzyme. |

Receptor Ligand Binding and Antagonism Studies

The this compound scaffold contains structural elements common to ligands of G-protein coupled receptors (GPCRs), particularly aminergic receptors. However, specific receptor binding and antagonism studies for this exact compound are not detailed in the available literature.

Research on structurally similar scaffolds provides context for the potential of this chemical class. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, where the oxygen of the benzoxazole is replaced by a nitrogen atom (forming a benzimidazolone), has been investigated as a core for developing novel inhibitors of the NLRP3 inflammasome. Furthermore, derivatives of N-(4-piperidinyl)-2-indolinones have been identified as a structural class of ligands for the nociceptin (B549756) opioid receptor (NOP), with modifications to the piperidine (B6355638) N-substituent yielding both potent agonists and antagonists. These studies underscore the utility of the piperidin-4-yl moiety in designing receptor ligands.

An extensive search for specific preclinical in vitro data on the chemical compound this compound across multiple scientific databases and research publications has been conducted. The objective was to gather detailed, quantitative information regarding its biological activity for the specified targets.

Despite a thorough investigation into its potential interactions and activities, no specific experimental data was found in the available literature for this compound corresponding to the requested sections:

Antibacterial Activity Against Specific Strains

While research exists for compounds with structurally related scaffolds—such as benzoxazole, benzimidazole (B57391), and piperidine derivatives—that show activity at these targets, this information does not directly apply to this compound. Adhering to the strict instructions to focus solely on the specified compound and avoid introducing information outside the explicit scope, the requested article cannot be generated at this time due to the absence of specific, published research findings for this molecule.

Therefore, the following sections remain without data.

Alpha-1 Adrenoceptor (α1-AR) Antagonism

No in vitro studies describing the binding affinity (e.g., Kᵢ) or functional antagonism (e.g., IC₅₀, pA₂) of this compound at α1-adrenoceptors were identified.

Histamine (B1213489) H1 Receptor Antagonism

No published data on the in vitro evaluation of this compound as a histamine H1 receptor antagonist was found.

Adenosine (B11128) A2A Receptor Antagonism

There are no available research findings that characterize the antagonist activity of this compound at the adenosine A₂A receptor.

Sigma-2 Receptor (σ2R) Ligand Interactions

The interaction and binding affinity of this compound with the sigma-2 receptor have not been reported in the scientific literature.

Nociceptin Receptor (ORL1) Ligand Studies

No in vitro studies evaluating this compound as a ligand for the nociceptin (ORL1) receptor were found.

Antimicrobial Activity Profiling (In Vitro)

Antibacterial Activity Against Specific Strains

No data detailing the antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values, of this compound against any specific bacterial strains have been published.

Antifungal Activity Against Specific Strains

The benzoxazole scaffold, a key component of this compound, is recognized for its significant antifungal properties. Research into various derivatives has demonstrated a broad spectrum of activity against clinically important and phytopathogenic fungal strains.

A study focusing on 2-aminobenzoxazole (B146116) derivatives revealed potent, broad-spectrum antifungal activities against eight tested phytopathogenic fungi, with many compounds showing superior efficacy compared to the commercial fungicide hymexazol. nih.gov For instance, against Thanatephorus cucumeris, several derivatives exhibited inhibition rates over 97.8%, a significant improvement on hymexazol's 89.7%. nih.gov Similarly, high activity was noted against Fusarium oxysporum and Fusarium graminearum. nih.gov In vivo testing confirmed that certain compounds provided a good preventative effect against Botrytis cinerea. proquest.com

Other investigations into 2-substituted benzoxazoles have identified activity against various Candida species. nih.govnih.gov Derivatives of 2-mercaptobenzoxazole (B50546), for example, have shown notable anti-Candida potential. nih.gov Specifically, certain N-phenacyl derivatives of 2-mercaptobenzoxazole were active against Candida albicans, with some demonstrating a fungistatic effect. nih.gov The antifungal properties are often pronounced, with some synthetic benzoxazole derivatives showing higher activity than commercially available antifungal drugs. nih.gov The versatility of the benzoxazole ring allows for structural modifications that can enhance its potency and spectrum, making it a promising framework for the development of new antifungal agents. mdpi.comrsc.orgresearchgate.net

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives

Antitubercular Activity

The benzoxazole scaffold is a recognized pharmacophore in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.net The increasing prevalence of multidrug-resistant Mtb strains necessitates the discovery of drugs with new mechanisms of action, and benzoxazole derivatives have shown considerable promise in this area. researchgate.netresearchgate.net

Various studies have demonstrated the potent in vitro antitubercular activity of compounds containing the benzoxazole ring. nih.gov For example, a D-phenylalanine-benzoxazole derivative, Q112, was found to have potent activity against Mtb in multiple environments, including within infected macrophages. nih.gov Its mechanism involves the perturbation of the essential pantothenate/coenzyme A biosynthetic pathway. nih.gov Other research has focused on combining the benzoxazole moiety with other pharmacophores, such as pyrazoline, to create hybrid molecules with significant activity against sensitive, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains of Mtb. researchgate.net

Furthermore, research into related benzimidazole derivatives has also yielded compounds with significant antitubercular effects. One study found a benzimidazolium salt that exhibited activity against the Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) value of 2 µg/ml. nih.gov Another series of 1,3,4-oxadiazole (B1194373) derivatives showed activity against selected Mycobacterium strains with MIC values of 3.90 µg/mL. mdpi.com These findings underscore the potential of heterocyclic compounds, including benzoxazoles, as a foundation for the development of new and effective tuberculosis therapies. acs.orgresearchgate.net

Table 2: Antitubercular Activity of Selected Heterocyclic Derivatives

Antiproliferative Activity in Research Cell Lines

Derivatives containing the 1-(1,3-benzoxazol-2-yl)piperidine framework have been extensively investigated for their antiproliferative effects against various human cancer cell lines. These studies have consistently demonstrated that the benzoxazole-piperidine scaffold is a valuable template for designing potent anticancer agents.

One study synthesized a series of benzoxazole-appended piperidine derivatives and evaluated their activity against MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov The compounds exhibited considerable antiproliferative activity, with IC50 values ranging from 7.31 to 33.32 µM against MCF-7 and 1.66 to 12.10 µM against MDA-MB-231. nih.govresearchgate.net Several of these compounds were more potent than the standard chemotherapeutic drug doxorubicin. nih.gov

Other research on different benzoxazole derivatives has also shown promising cytotoxic effects. For instance, a series of novel benzoxazoles demonstrated high inhibitory activity against both MCF-7 and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values in the low micromolar range (3.22 to 32.53 µM). nih.gov Another study reported that certain 2-substituted benzoxazoles exhibited moderate to strong cytotoxic effects, with specific compounds showing IC50 values as low as 5.5 µg/mL against HepG2 and 5.6 µg/mL against MCF-7 cell lines. researchgate.netresearchgate.net The antiproliferative potential of this chemical class extends to other cancer types as well, including renal cell carcinoma, as demonstrated by studies on related quinoline-piperazine structures. unipa.it

Table 3: Antiproliferative Activity of Selected Benzoxazole Derivatives

Elucidation of Molecular Pathways and Protein Interactions

The biological activities of benzoxazole derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular pathways. Research has identified several key protein interactions that underlie their antiproliferative and antimicrobial effects.